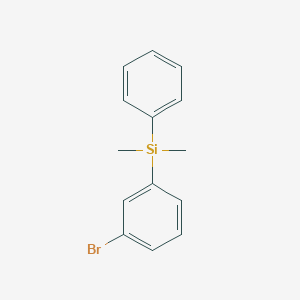
(3-Bromophenyl)dimethyl(phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)dimethyl(phenyl)silane is an organosilicon compound characterized by the presence of a bromophenyl group and a phenyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)dimethyl(phenyl)silane typically involves the reaction of 3-bromophenylmagnesium bromide with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Bromophenylmagnesium bromide+Dimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)dimethyl(phenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Formation of (3-Iodophenyl)dimethyl(phenyl)silane.
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of simpler organosilicon compounds.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)dimethyl(phenyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism by which (3-Bromophenyl)dimethyl(phenyl)silane exerts its effects depends on the specific reaction or application. In general, the silicon atom can form stable bonds with various organic and inorganic groups, facilitating the formation of complex structures. The bromine atom can participate in substitution reactions, allowing for further functionalization of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromophenyl)dimethyl(phenyl)silane
- (3-Chlorophenyl)dimethyl(phenyl)silane
- (3-Bromophenyl)trimethylsilane
Uniqueness
(3-Bromophenyl)dimethyl(phenyl)silane is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H15BrSi |
|---|---|
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
(3-bromophenyl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H15BrSi/c1-16(2,13-8-4-3-5-9-13)14-10-6-7-12(15)11-14/h3-11H,1-2H3 |
Clave InChI |
SQPOTCAYSHDNPW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13666283.png)
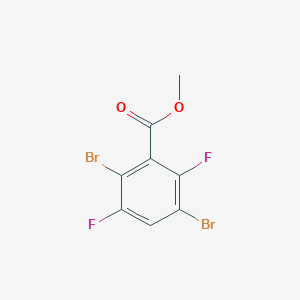
![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)

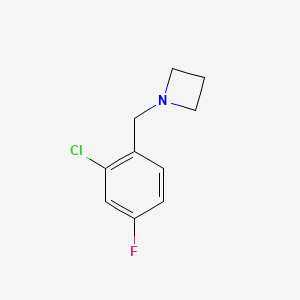
![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)
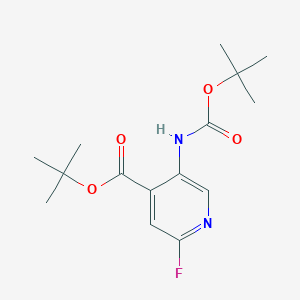
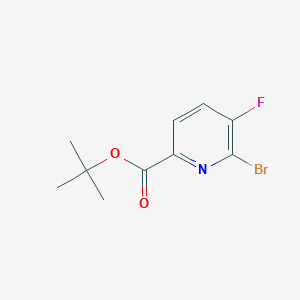
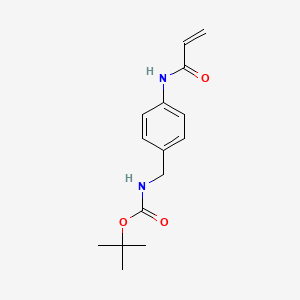


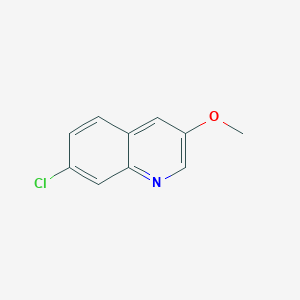
![Thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13666358.png)
